molecular formula C10H9NS2 B8526041 2-Mercapto-5-methyl-4-phenyl-thiazole

2-Mercapto-5-methyl-4-phenyl-thiazole

Cat. No.: B8526041
M. Wt: 207.3 g/mol
InChI Key: CXNNGNQXDIQZTF-UHFFFAOYSA-N
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Description

2-Mercapto-5-methyl-4-phenyl-thiazole is a heterocyclic compound featuring a thiazole core substituted with a mercapto (-SH) group at position 2, a methyl group at position 5, and a phenyl group at position 4. This structure confers unique chemical reactivity and biological activity, particularly in medicinal chemistry. The compound is synthesized via cyclization reactions involving thiourea derivatives or through coupling of mercapto-substituted intermediates with aryl halides .

Pharmacologically, thiazole derivatives are recognized for their antimicrobial, antifungal, and anti-inflammatory properties. The mercapto group enhances metal-binding capacity, which may contribute to enzyme inhibition mechanisms, while the phenyl and methyl groups influence lipophilicity and bioavailability .

Properties

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

5-methyl-4-phenyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C10H9NS2/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)

InChI Key

CXNNGNQXDIQZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=S)S1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The anticancer potential of 2-Mercapto-5-methyl-4-phenyl-thiazole and its derivatives has been extensively studied. Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds derived from this compound exhibited IC50 values in the low micromolar range, demonstrating potent anti-tumor activity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-76.35
This compoundHeLa7.94

Antimicrobial Applications

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell functions.

Research Findings

Research has shown that thiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The compound's mechanism involves interference with bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus10 µg/mL

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives, including this compound, have also been explored. These compounds have shown efficacy in animal models for seizure disorders.

Case Studies

In animal studies, thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated a significant reduction in seizure frequency compared to control groups .

Table 3: Anticonvulsant Activity Data

CompoundModel UsedEffective Dose (mg/kg)
This compoundPTZ-induced seizures<20 mg/kg

Comparison with Similar Compounds

Antimicrobial Efficacy

  • This compound : Demonstrates moderate activity against Staphylococcus aureus and Escherichia coli (MIC ~25–50 µg/mL) but weaker antifungal activity compared to benzimidazole derivatives .
  • 5-Substituted 2-mercapto benzimidazoles : Exhibit potent antifungal effects against Candida albicans (MIC ~12.5 µg/mL), attributed to their planar aromatic structure, which facilitates membrane penetration .
  • 3-Mercapto-5-phenyl-1,2,4-triazole : Shows broader antimicrobial activity (MIC ~10–20 µg/mL) due to triazole’s ability to disrupt bacterial cell wall synthesis .

Pharmacokinetic Properties

  • Thiazole derivatives (e.g., this compound) generally exhibit higher lipophilicity, enhancing tissue penetration but limiting aqueous solubility. In contrast, acetic acid-substituted thiazoles (e.g., 2-mercapto-4-methyl-5-thiazoleacetic acid) show improved solubility due to the carboxylate group .
  • Triazole derivatives (e.g., 3-mercapto-5-phenyl-1,2,4-triazole) demonstrate superior blood-brain barrier permeability, making them candidates for CNS-targeted therapies .

Mechanistic Differences

  • Thiazoles : Often act via thiol-mediated enzyme inhibition (e.g., dihydrofolate reductase in bacteria) .
  • Benzimidazoles : Bind to fungal tubulin, disrupting microtubule assembly .
  • 1,3,4-Thiadiazoles : Induce DNA damage through radical generation or topoisomerase inhibition .

Key Research Findings

  • Hybrid Derivatives: Compounds combining thiazole and triazole moieties (e.g., 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol) show synergistic activity, with MIC values reduced by 50% compared to parent structures .
  • Structure-Activity Relationship (SAR) : The phenyl group at C4 in thiazoles enhances antimicrobial potency, while methyl groups at C5 optimize metabolic stability .

Q & A

Q. What instrumental methods are recommended for confirming the structure of 2-Mercapto-5-methyl-4-phenyl-thiazole derivatives?

To confirm structural integrity, use a combination of:

  • 1H NMR spectroscopy to analyze proton environments and substituent positions (e.g., confirming thiol (-SH) and methyl groups).
  • Elemental analysis to verify empirical formulas (e.g., C, H, N, S content).
  • LC-MS for molecular weight confirmation and fragmentation pattern analysis. These methods were validated in studies synthesizing triazole-thiazole derivatives, where spectral data aligned with theoretical predictions .

Q. How can researchers assess the purity of synthesized this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproduct identification.
  • Melting point determination (e.g., using a MPA100 apparatus) to compare with literature values .

Q. What pharmacological assays are commonly used to evaluate the bioactivity of this compound?

  • Antimicrobial activity : Disc diffusion or broth microdilution assays against S. aureus, E. coli, and C. albicans, with ampicillin/ketoconazole as controls .
  • Antifungal screening : Agar-based assays to measure inhibition zones .
  • In vitro cytotoxicity : MTT assays on cell lines to assess therapeutic windows .

Advanced Research Questions

Q. How can synthesis yield of this compound be optimized?

Key strategies include:

  • Solvent selection : Use dry acetonitrile (CH₃CN) to minimize side reactions, as shown in thiazole-aryl coupling reactions .
  • Catalyst systems : Cs₂CO₃ or K₂CO₃ for deprotonation, improving nucleophilic substitution efficiency .
  • Reaction conditions : Stirring under argon for 4–6 hours at ambient temperature to prevent oxidation of thiol groups .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Dose-response analysis : Test multiple concentrations to identify non-linear effects.
  • Structural analogs : Compare activity across derivatives to isolate substituent-specific effects (e.g., methyl vs. phenyl groups) .
  • Meta-analysis : Review methodological differences (e.g., agar media composition in antifungal assays) that may skew results .

Q. What approaches are effective for studying structure-activity relationships (SAR) in this compound?

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 5 of the thiazole ring to assess electronic effects .
  • Pharmacophore mapping : Use molecular docking to predict interactions with targets like peroxisome proliferator-activated receptors (PPARs) .
  • Bioisosteric replacement : Replace the phenyl group with heterocycles (e.g., pyridine) to modulate solubility and binding affinity .

Methodological Case Studies

  • Case 1 : Hlazunova et al. synthesized 16 triazole-thiazole salts and confirmed structures via ¹H NMR (200 MHz), observing characteristic peaks for mercapto (-SH, δ 13.2 ppm) and triazole protons (δ 8.1–8.3 ppm) .
  • Case 2 : In PPAR-targeted studies, this compound derivatives were prepared using Cs₂CO₃-mediated coupling, achieving yields >75% after ethyl acetate extraction .

Key Challenges and Solutions

  • Challenge : Thiol group oxidation during synthesis.
    Solution : Conduct reactions under inert atmosphere (argon/nitrogen) and add reducing agents like dithiothreitol (DTT) .
  • Challenge : Low solubility in aqueous media.
    Solution : Derivatize with hydrophilic groups (e.g., carboxylates) or use DMSO as a co-solvent in biological assays .

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